molecular formula C17H29ClN2O B13735534 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride CAS No. 1676-45-5

2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride

Cat. No.: B13735534
CAS No.: 1676-45-5
M. Wt: 312.9 g/mol
InChI Key: ZHXLAGJLJDTKKK-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt of a substituted azepin-2-one derivative. Its molecular formula is C₁₇H₂₈N₂O·HCl, as derived from the InChI string provided in . The structure consists of a seven-membered azepin-2-one ring with three methyl groups (at positions 3, 5, and 7) and a hexahydro-1H-azepin-1-yl-ethyl side chain at position 1. The hydrochloride salt enhances its solubility in polar solvents, a common modification for pharmaceutical or industrial applications .

Key structural features:

  • Trimethyl substituents: Methyl groups at positions 3, 5, and 7 likely influence steric effects and lipophilicity.
  • Hexahydroazepine-ethyl side chain: A secondary amine-containing substituent that may confer basicity and interact with biological targets.

Properties

CAS No.

1676-45-5

Molecular Formula

C17H29ClN2O

Molecular Weight

312.9 g/mol

IUPAC Name

1-[2-(azepan-1-ium-1-yl)ethyl]-3,5,7-trimethyl-3H-azepin-2-one;chloride

InChI

InChI=1S/C17H28N2O.ClH/c1-14-12-15(2)17(20)19(16(3)13-14)11-10-18-8-6-4-5-7-9-18;/h12-13,15H,4-11H2,1-3H3;1H

InChI Key

ZHXLAGJLJDTKKK-UHFFFAOYSA-N

Canonical SMILES

CC1C=C(C=C(N(C1=O)CC[NH+]2CCCCCC2)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps may include:

  • Formation of the azepine ring through cyclization reactions.
  • Introduction of substituents via alkylation or acylation reactions.
  • Purification and isolation of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidation products.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of one substituent with another under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors to modulate biological activity.

    Enzyme inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal transduction: Modulation of signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azepin-2-one derivatives:

Compound Name Molecular Formula Substituents Key Properties Applications/Notes
Target compound (CAS 1676-45-5) C₁₇H₂₈N₂O·HCl 3,5,7-Trimethyl; 2-(hexahydro-1H-azepin-1-yl)ethyl Hydrochloride salt enhances solubility; predicted CCS (collision cross-section) ≈ 160 Ų Likely pharmaceutical intermediate; limited literature on specific applications.
2H-Azepin-2-one, 1,3-dihydro-1-(3-dimethylaminopropyl)-3,5,7-trimethyl- C₁₄H₂₅N₂O·HCl 3,5,7-Trimethyl; 3-dimethylaminopropyl Lower CCS (154.2 Ų for [M+H]+) due to shorter side chain; higher volatility Potential use in drug delivery systems; no reported toxicity data.
2H-Azepin-2-one, 1,3-dihydro-1-(2-diethylaminoethyl)-3,5,7-trimethyl- C₁₅H₂₆N₂O·HCl 3,5,7-Trimethyl; 2-diethylaminoethyl Higher CCS (158.5 Ų for [M+H]+) due to bulkier side chain; moderate lipophilicity Studied for charge-transfer complexes; no commercial applications reported.
Caprolactam (CAS 105-60-2) C₆H₁₁NO Hexahydro-2H-azepin-2-one (no substituents) Odor threshold = 0.064 ppm; used in nylon-6 production; imports to Canada >1.6M kg/year Industrial polymer precursor; regulated under CEPA due to environmental persistence.
1,3-Dihydro-3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)propyl]-2H-azepin-2-one C₁₆H₂₆N₂O 3,5,7-Trimethyl; 2-pyrrolidinylpropyl Pyrrolidine ring increases basicity; no CCS data available Supplier-listed as a specialty chemical; applications unspecified.

Structural and Functional Insights:

Trimethyl groups across all analogs increase steric hindrance, possibly reducing metabolic degradation but increasing hydrophobicity.

Collision Cross-Section (CCS) Trends: The target compound’s CCS (~160 Ų) aligns with analogs having similar side-chain bulk (e.g., diethylaminoethyl derivative at 158.5 Ų) . Smaller substituents (e.g., dimethylaminopropyl) result in lower CCS values .

Regulatory and Safety Profiles :

  • Caprolactam (a simpler analog) is extensively regulated due to its industrial scale and environmental impact . In contrast, the target compound and its derivatives lack detailed hazard assessments, suggesting niche or experimental use.

Potential Applications: The hydrochloride salts (e.g., target compound) are likely intermediates in drug synthesis, given their structural similarity to pharmaceutical amines (e.g., lists azepinone intermediates for antivirals) . Caprolactam’s dominance in polymer production underscores the industrial relevance of azepin-2-one derivatives, though functionalized analogs like the target compound remain underexplored .

Biological Activity

2H-Azepin-2-one, 1,3-dihydro-1-(2-(hexahydro-1H-azepin-1-yl)ethyl)-3,5,7-trimethyl-, hydrochloride is a complex organic compound characterized by its azepine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H28N2O·HCl
  • Molecular Weight : Approximately 312.9 g/mol
  • CAS Number : 1676-45-5

The unique arrangement of substituents in the azepine ring contributes to its lipophilicity and potential interaction with various biological targets.

Pharmacological Activity

Research indicates that 2H-Azepin-2-one derivatives may exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibition of cell proliferation in breast cancer models .
  • Neuroprotective Effects : The compound may also interact with neurotransmitter systems, potentially offering neuroprotective benefits. Similar azepine derivatives have been studied for their effects on cognitive functions and neurodegenerative diseases .
  • Antioxidant Properties : The presence of multiple methyl groups may enhance the antioxidant capacity of the compound, contributing to its therapeutic potential in oxidative stress-related conditions .

The biological activity of 2H-Azepin-2-one is hypothesized to involve several mechanisms:

  • Cell Cycle Arrest : Compounds related to azepines have been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis. This mechanism is crucial for developing anticancer agents .
  • Tubulin Interaction : Some azepine derivatives have been shown to disrupt microtubule dynamics by binding to tubulin, which is essential for cell division. This interaction can lead to mitotic catastrophe in rapidly dividing cells .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing neuronal signaling pathways and potentially providing therapeutic effects in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of 2H-Azepin-2-one:

Compound NameMolecular FormulaUnique Features
1-[2-(diethylaminoethyl)]-3,5,7-trimethyl-2H-AzepinC15H24N2Contains diethylamino substituent
3,5,7-trimethyl-1-(3-dimethylaminopropyl)-2H-AzepinC16H30N2Features dimethylaminopropyl group
1-(2-hydroxyethyl)-3,5,7-trimethyl-1,3-dihydro-2H-AzepinC16H30N2OHydroxyethyl group enhances solubility

The structural variations significantly influence the pharmacological profiles and interactions of these compounds.

Case Studies

Several case studies highlight the biological activity of related azepine compounds:

  • Antiproliferative Activity : A study demonstrated that azepine derivatives exhibited IC50 values ranging from 52 nM to 74 nM against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating strong antiproliferative effects .
  • Neuroprotective Effects : Research on similar compounds has shown promising results in animal models for Alzheimer's disease, suggesting that azepine derivatives can improve cognitive function and reduce neurodegeneration .

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